
3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with different substituents and their potential applications, such as antimalarial activity , aldose reductase inhibition , antibacterial properties , and anticancer activity . These studies provide a context for understanding the chemical class to which the compound belongs.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the amidation reaction . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized through this method, which is a common approach for generating sulfonamide compounds. The synthesis of related compounds, such as those with trifluoromethyl groups, often involves the use of fluorinating agents or starting materials with pre-installed fluorine atoms .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is usually confirmed using various spectroscopic techniques, including IR, 1H-, 13C-NMR, and MS . X-ray diffraction is also employed to determine the crystal structure of these compounds . Density functional theory (DFT) calculations can be used to predict and analyze the molecular structure, electrostatic potential, and frontier molecular orbitals, which are consistent with experimental data .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions depending on their substituents. For example, the introduction of a bromo substituent can make the compound a versatile starting material for organometallic synthesis, as seen with 1-bromo-3,5-bis(trifluoromethyl)benzene . The presence of reactive functional groups in these molecules allows for further chemical modifications and the synthesis of a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents like trifluoromethyl groups can affect the compound's acidity, lipophilicity, and metabolic stability . The crystal structure analysis can reveal intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which contribute to the compound's stability and solid-state properties . Vibrational frequency analysis can provide insights into the physicochemical characteristics of these molecules .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Application : The compound is used in the identification of unknown pharmaceutical impurities . This is an essential part in the drug development process .
- Method : A liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology with cryoprobe is developed for identification and structural characterization of unknown impurities in 3-bromo-5-(trifluoromethyl)aniline . The three main impurities were separated and isolated by LC-SPE system .
- Results : The structures of the unknown impurities were determined by detailed inspection of NMR spectra and by mass spectrometric (MS) analysis . The results demonstrated that LC-SPE/NMR can be used for rapid impurity profiling of 3-bromo-5-(trifluoromethyl)aniline .
-
Chemical Synthesis and Characterization
- Application : The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Method : The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure .
- Results : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF3NO2S/c1-2-3-4-5-6-18-21(19,20)12-8-10(13(15,16)17)7-11(14)9-12/h7-9,18H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMOBULHWCCRRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650518 |
Source


|
| Record name | 3-Bromo-N-hexyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
951884-63-2 |
Source


|
| Record name | 3-Bromo-N-hexyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-hexyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

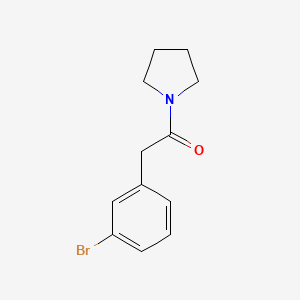
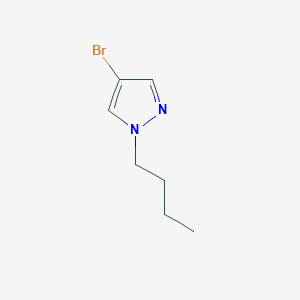
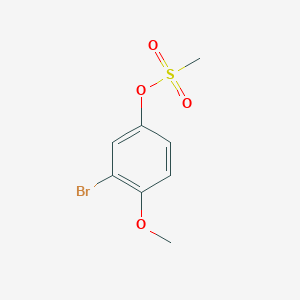


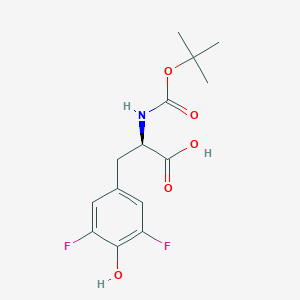

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)

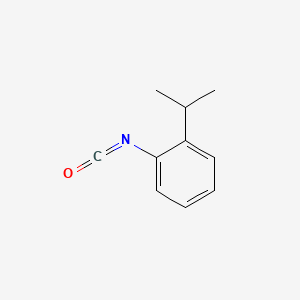

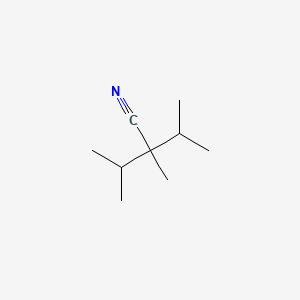

![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)